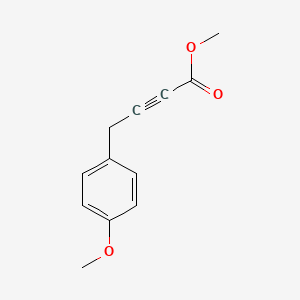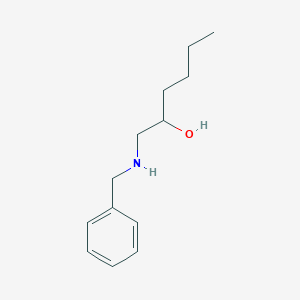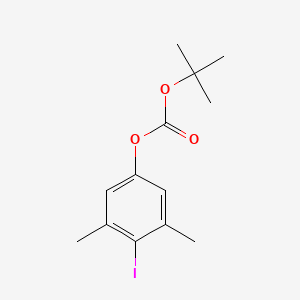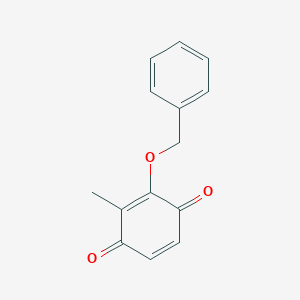![molecular formula C29H24Cl2O B14245343 Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- CAS No. 226700-19-2](/img/structure/B14245343.png)
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is a complex organic compound characterized by its aromatic benzene ring substituted with two chlorine atoms and a methylene group linked to a triphenylmethoxy propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- typically involves multiple steps, starting with the chlorination of benzene to introduce the dichloro substituents. This is followed by the addition of the methylene group and the triphenylmethoxy propyl chain through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzene ring and chlorine substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce phenols or ethers .
Scientific Research Applications
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The aromatic ring and substituents play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-dichloro-4-methyl-: Similar in structure but with a methyl group instead of the methylene-triphenylmethoxy propyl chain.
Benzene, 1,4-dichloro-2-methyl-: Another dichlorobenzene derivative with different substitution patterns.
Uniqueness
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is unique due to its complex substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
226700-19-2 |
|---|---|
Molecular Formula |
C29H24Cl2O |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1,2-dichloro-4-(4-trityloxybut-1-en-2-yl)benzene |
InChI |
InChI=1S/C29H24Cl2O/c1-22(23-17-18-27(30)28(31)21-23)19-20-32-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-18,21H,1,19-20H2 |
InChI Key |
SFTBUYYLQSKHOB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)

![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)


